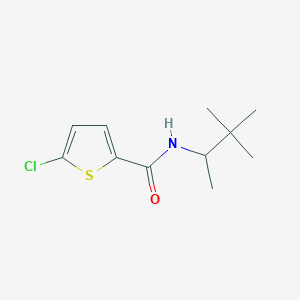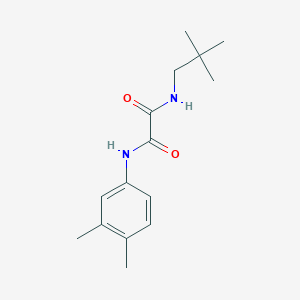![molecular formula C22H27NOS2 B4630745 N-[2-(cyclohexylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4630745.png)
N-[2-(cyclohexylthio)ethyl]-4-[(phenylthio)methyl]benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, amide bond formation, or direct functionalization of existing benzamide structures. For compounds similar to N-[2-(Cyclohexylthio)ethyl]-4-[(phenylthio)methyl]benzamide, typical synthetic routes might include the reaction of benzoyl isothiocyanate with primary aromatic amines or the modification of benzamide backbones with specific alkyl or aryl groups to introduce desired functionalities (Limban et al., 2011).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amide nitrogen, which can be further substituted with various alkyl or aryl groups. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate the structure of these compounds, providing detailed information on their geometric configuration, bond lengths, and angles (Chen et al., 2012).
Chemical Reactions and Properties
Benzamide derivatives can participate in various chemical reactions, including nucleophilic substitution, oxidation, and reduction, allowing further functionalization of the molecule. The reactivity of these compounds is significantly influenced by the nature of substituents on the benzamide ring and the amide nitrogen, which can affect their electronic and steric properties (Gawell, 2003).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as melting point, solubility, and crystallinity, are crucial for their application in various domains. These properties are determined by the compound's molecular structure, particularly the nature and position of substituents, which can influence intermolecular interactions and, consequently, the compound's phase behavior and solubility profile (Limban et al., 2011).
Chemical Properties Analysis
The chemical properties of N-[2-(Cyclohexylthio)ethyl]-4-[(phenylthio)methyl]benzamide, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are shaped by its functional groups. These properties can be explored through experimental techniques and theoretical calculations to understand the compound's behavior in chemical reactions and its potential biological activity (Gawell, 2003).
Aplicaciones Científicas De Investigación
Antimicrobial Properties
- Synthesis and Antimicrobial Activity : Compounds similar to N-[2-(cyclohexylthio)ethyl]-4-[(phenylthio)methyl]benzamide have been synthesized and evaluated for their antimicrobial properties. For instance, acylthiourea derivatives were tested against various bacterial and fungal strains, showing activity at low concentrations against both Gram-positive and Gram-negative bacteria, as well as fungi (Limban et al., 2011). These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Evaluation
- Anticancer Activity : Benzamide derivatives have been designed, synthesized, and evaluated for their anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. Many of these compounds exhibited moderate to excellent anticancer activity, with some showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021). This research highlights the potential of benzamide derivatives in cancer therapy.
Antipathogenic Activity
- Synthesis and Antipathogenic Evaluation : New thiourea derivatives, including compounds structurally related to the query chemical, have been synthesized and tested for their interaction with bacterial cells. These studies demonstrated significant activity, especially against strains known for their ability to grow in biofilms, indicating the potential for novel anti-microbial agents with antibiofilm properties (Limban & Marutescu, 2011).
Anti-Influenza Virus Activity
- Anti-Influenza A Virus Activity : Benzamide-based compounds have been synthesized and evaluated for their activity against the influenza A virus (subtype H5N1), showing significant antiviral activities. This suggests their potential use in treating avian influenza (Hebishy et al., 2020).
Mechanistic Studies and Chemical Synthesis
- Chemical Synthesis and Mechanistic Insights : Research on the synthesis and characterization of similar compounds provides valuable insights into their chemical properties and mechanisms of action. For example, controlled radical polymerization of acrylamide containing l-phenylalanine moiety via RAFT demonstrated the potential for creating polymers with specific properties (Mori et al., 2005).
Propiedades
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-4-(phenylsulfanylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NOS2/c24-22(23-15-16-25-20-7-3-1-4-8-20)19-13-11-18(12-14-19)17-26-21-9-5-2-6-10-21/h2,5-6,9-14,20H,1,3-4,7-8,15-17H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSKHBKLHNKMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexylsulfanyl)ethyl]-4-[(phenylsulfanyl)methyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2-methoxyphenoxy)propyl]pyrrolidine](/img/structure/B4630662.png)
![methyl 3-[({[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4630685.png)

methyl]-8-quinolinol](/img/structure/B4630691.png)
![3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4630697.png)
![3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4630698.png)


![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4630726.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4630738.png)
![1-(2,3-dichlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4630753.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B4630760.png)
![1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4630765.png)